molecular formula C10H11N3O2 B11938227 3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine CAS No. 215519-31-6

3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11938227
CAS No.: 215519-31-6
M. Wt: 205.21 g/mol
InChI Key: LMAPQGLRNAEMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a methoxybenzyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzylhydrazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation or apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylhydrazine: A precursor in the synthesis of 3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine.

    1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole: Another compound featuring a methoxybenzyl group with different biological activities.

    (4R)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one: A compound with a similar methoxybenzyl group but different core structure

Uniqueness

This compound is unique due to its oxadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other methoxybenzyl derivatives. Its ability to form specific interactions with molecular targets makes it a valuable compound in various research fields .

Properties

CAS No.

215519-31-6

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3,(H2,11,12,13)

InChI Key

LMAPQGLRNAEMMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.